molecular formula C3H6O4S B15257059 Methyl2-sulfinoacetate

Methyl2-sulfinoacetate

Cat. No.: B15257059
M. Wt: 138.14 g/mol
InChI Key: RSJMDRYLAYPKGX-UHFFFAOYSA-N
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Description

Methyl2-sulfinoacetate is an organic compound with the molecular formula C3H6O3S It is a methyl ester derivative of sulfinic acid and is known for its unique chemical properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl2-sulfinoacetate can be synthesized through several methods. One common approach involves the esterification of sulfinic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under mild conditions, with the temperature maintained around 60-70°C to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of advanced catalytic systems and optimized reaction conditions can further improve the yield and purity of the compound. Industrial methods often focus on minimizing by-products and waste, making the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Methyl2-sulfinoacetate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert it into sulfides or thiols.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like sodium methoxide or other nucleophiles can facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acids

    Reduction: Sulfides or thiols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Methyl2-sulfinoacetate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Its derivatives are studied for their potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl2-sulfinoacetate involves its reactivity with various nucleophiles and electrophiles. The ester group can undergo hydrolysis to release sulfinic acid, which can then participate in further chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

Similar Compounds

  • Methyl2-sulfonylacetate
  • Ethyl2-sulfinoacetate
  • Methyl2-thioacetate

Comparison

Methyl2-sulfinoacetate is unique due to its sulfinic acid ester structure, which imparts distinct reactivity compared to sulfonyl or thio derivatives. Its ability to undergo oxidation and reduction reactions makes it versatile for various synthetic applications. Additionally, its ester group provides a handle for further functionalization, setting it apart from similar compounds.

Conclusion

This compound is a valuable compound in the realm of organic chemistry, with diverse applications ranging from synthesis to industrial production. Its unique chemical properties and reactivity make it a subject of ongoing research and interest in various scientific fields.

Properties

Molecular Formula

C3H6O4S

Molecular Weight

138.14 g/mol

IUPAC Name

2-methoxy-2-oxoethanesulfinic acid

InChI

InChI=1S/C3H6O4S/c1-7-3(4)2-8(5)6/h2H2,1H3,(H,5,6)

InChI Key

RSJMDRYLAYPKGX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CS(=O)O

Origin of Product

United States

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